Piperidine, 1-methyl-2-(2-propenyl)-
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Overview
Description
Piperidine, 1-methyl-2-(2-propenyl)-: is an organic compound with the molecular formula C9H17N and a molecular weight of 139.2380 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are widely used in various fields, including pharmaceuticals, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyridine: One common method for synthesizing piperidine derivatives involves the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Modified Birch Reduction: Pyridine can also be reduced to piperidine using sodium in ethanol.
Industrial Production Methods: Industrial production methods for piperidine derivatives typically involve catalytic hydrogenation processes. These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Piperidine derivatives can undergo oxidation reactions to form N-oxides.
Reduction: Reduction reactions can convert piperidine derivatives to their corresponding amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
N-Oxides: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Piperidines: Formed from substitution reactions.
Scientific Research Applications
Chemistry:
- Piperidine derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .
Biology:
- These compounds are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Piperidine derivatives are found in various pharmaceuticals, including analgesics, antihistamines, and antipsychotics .
Industry:
Mechanism of Action
The mechanism of action of piperidine derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, piperidine derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as agonists or antagonists . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Pyridine: A six-membered heterocycle with one nitrogen atom.
Pyrrolidine: A five-membered heterocycle with one nitrogen atom.
Piperazine: A six-membered heterocycle with two nitrogen atoms.
Uniqueness: Piperidine, 1-methyl-2-(2-propenyl)-, stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various applications .
Properties
IUPAC Name |
1-methyl-2-prop-2-enylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-3-6-9-7-4-5-8-10(9)2/h3,9H,1,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQQCUQTXHDCNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30487401 |
Source
|
Record name | Piperidine, 1-methyl-2-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30487401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51862-14-7 |
Source
|
Record name | Piperidine, 1-methyl-2-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30487401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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